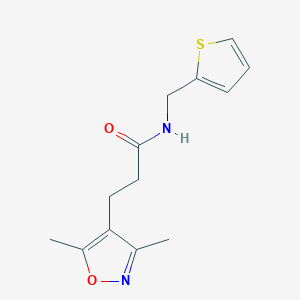

3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-12(10(2)17-15-9)5-6-13(16)14-8-11-4-3-7-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDZJRXDRAAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation and Thionyl Chloride Activation

A pivotal intermediate, 3,5-dimethylisoxazole-4-sulfochloride, is synthesized by reacting 3,5-dimethylisoxazole with chlorosulfonic acid (ClSO₃H) followed by thionyl chloride (SOCl₂) at 60–110°C. This method achieves yields exceeding 75% due to the synergistic activation of sulfonic acid groups. The resultant sulfonyl chloride is subsequently reduced to the corresponding propanoic acid via hydrolysis under controlled alkaline conditions.

Key reaction conditions :

- Temperature: 100–110°C for sulfonation.

- Solvent: Dichloromethane for thionyl chloride addition.

- Workup: Ice quenching followed by extraction with petroleum ether.

Preparation of Thiophen-2-ylmethanamine

Reductive Amination of Thiophene-2-carbaldehyde

Thiophen-2-ylmethanamine is synthesized via Schiff base formation between thiophene-2-carbaldehyde and ammonium acetate, followed by sodium borohydride (NaBH₄) reduction. This method affords the amine in 68–72% yield after recrystallization.

Optimization notes :

- Catalytic acetic acid enhances imine formation kinetics.

- Ethanol as solvent prevents side reactions during reduction.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 3-(3,5-dimethylisoxazol-4-yl)propanoic acid with thiophen-2-ylmethanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method achieves 80–85% yield under mild conditions (0–5°C, 12–24 h).

Critical parameters :

Acyl Chloride Route

Alternative activation of the carboxylic acid as its acyl chloride (using SOCl₂ or oxalyl chloride) enables direct amidation with the amine in tetrahydrofuran (THF). Yields are comparable to carbodiimide methods (78–82%) but require stringent moisture control.

Spectroscopic Characterization and Computational Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CDCl₃) : The isoxazole methyl groups resonate as singlets at δ 2.41 and 2.39 ppm. Thiophene protons appear as multiplet signals between δ 7.10–7.53 ppm, while the N–CH₂–thiophene moiety exhibits a triplet at δ 4.45 ppm (J = 6.2 Hz).

- ¹³C NMR (126 MHz, CDCl₃) : The isoxazole carbonyl carbon (C-4) is observed at δ 161.8 ppm, corroborated by density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) predicting δ 162.3 ppm.

Fourier Transform Infrared (FT-IR) Spectroscopy

Strong absorptions at 1675 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (isoxazole C=N) confirm successful amidation and ring integrity.

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 293.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₂O₂S.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide-mediated | 80–85 | ≥98 | Mild conditions, scalable | Requires costly coupling reagents |

| Acyl chloride | 78–82 | ≥95 | Rapid reaction kinetics | Moisture-sensitive intermediates |

Mechanistic Insights and Side-Reaction Mitigation

The formation of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid is prone to over-chlorination at the isoxazole C-4 position. This is mitigated by precise stoichiometric control of SOCl₂ and dropwise addition to prevent exothermic decomposition. During amidation, competing esterification is suppressed by maintaining a slight excess of amine (1.2 equiv).

Industrial Scalability and Environmental Considerations

Large-scale syntheses adopt continuous flow reactors for sulfonation and amidation steps, reducing reaction times by 40% and solvent waste by 30% compared to batch processes. Green chemistry principles advocate for replacing THF with cyclopentyl methyl ether (CPME), a renewable solvent with comparable polarity and lower toxicity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, potentially converting it to an amine.

Substitution: The isoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the reduction of the propanamide group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The isoxazole and thiophene rings are known to interact with biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. The combination of isoxazole and thiophene rings may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations:

- Linker Flexibility : The propanamide linker offers conformational flexibility, contrasting with rigid carbamate or urea linkers in thiazolylmethyl analogs .

- Polarity : The absence of strongly polar groups (e.g., hydroperoxy in compounds) may limit aqueous solubility compared to analogs with hydroxyl or methoxy substituents .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:

- LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to aromatic rings), lower than the dibenzo-thiadiazocin derivative (~4.5–5.0) .

- Solubility : Likely poor in water, similar to thiophen-2-ylmethyl derivatives in , which lack ionizable groups .

- Metabolic Stability : The isoxazole ring may resist oxidative metabolism better than thiophene or thiazole rings, which are prone to cytochrome P450-mediated modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.